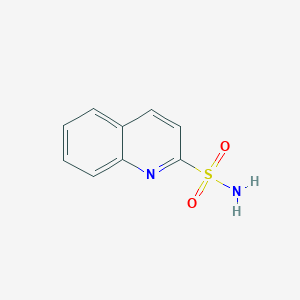

Quinoline-2-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

quinoline-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c10-14(12,13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMKWAIIKFEUKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952651-45-5 | |

| Record name | quinoline-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Quinoline 2 Sulfonamide and Its Derivatives

Established Synthetic Pathways for the Quinoline-2-sulfonamide Core Structure

The construction of the this compound scaffold relies on foundational synthetic strategies that form the quinoline (B57606) ring system, followed by the introduction of the sulfonamide functional group.

The most direct classical method for synthesizing the parent this compound involves a two-step process. First, the corresponding quinoline is converted into a sulfonyl chloride, which is then reacted with ammonia (B1221849). Specifically, quinoline-2-sulfonyl chloride is treated with an excess of ammonia at low temperatures to yield this compound. vulcanchem.com This nucleophilic substitution reaction is a cornerstone in sulfonamide synthesis.

Beyond this direct approach, several classical named reactions are employed to construct the quinoline core itself, which can then be functionalized. These include:

Skraup Synthesis: This method involves the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. uop.edu.pkyoutube.com The mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein. uop.edu.pkyoutube.com Aniline then undergoes a Michael addition to acrolein, followed by acid-catalyzed cyclization and subsequent oxidation to form the quinoline ring. uop.edu.pkyoutube.com

Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. nih.gov

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., acetaldehyde) in the presence of an acid or base catalyst. uop.edu.pknih.gov

Once the quinoline nucleus is formed, introducing the sulfonamide group at the C-2 position typically requires the creation of a quinoline-2-sulfonyl chloride intermediate. nih.gov A common method for this is the oxyhalogenation of a corresponding thioquinoline intermediate. nih.gov The resulting sulfonyl chloride is a versatile precursor for a variety of sulfonamide derivatives. nih.govrsc.org

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for synthesizing quinoline sulfonamides. nih.govacs.org These strategies aim to reduce the use of hazardous materials, minimize waste, and improve energy efficiency. acs.orgresearchgate.netresearchgate.net

Key eco-friendly approaches include:

Metal-Free and Solvent-Free Synthesis: Peng and co-workers developed a metal-free, oxidant-free, and solvent-free method to produce 2-sulfonylquinolines from quinoline N-oxides and sodium sulfinates using tosyl chloride (TsCl) in water. rsc.org This approach offers mild reaction conditions and good to excellent yields.

Ultrasound and Microwave-Assisted Synthesis: The use of alternative energy sources like ultrasound and microwave irradiation can significantly reduce reaction times and improve yields. nih.govresearchgate.netrsc.org For instance, an ultrasound-assisted protocol using zinc dust in water has been reported for the C2-sulfonation of quinoline N-oxides with sulfonyl chlorides. rsc.org

Visible-Light Catalysis: A novel method utilizes visible light from a white LED to mediate the reaction between quinoline compounds and sulfonyl chloride compounds. google.com This approach avoids the need for metal catalysts and heating, offering a simple and high-yield reaction system at room temperature. google.com

One-Pot Reactions: One-pot multicomponent reactions represent a highly efficient and atom-economical strategy. acs.orgresearchgate.net For example, a green protocol for synthesizing pyrimido[4,5-b]quinolines uses an ionic liquid catalyst under solvent-free conditions, showcasing high yields and short reaction times. researchgate.net

The following table summarizes various green synthetic approaches for related sulfonylated quinolines.

| Catalyst/Promoter | Reactants | Solvent | Conditions | Key Advantages | Reference |

| Zinc dust | Quinoline N-oxide, Sulfonyl chloride | Water | Ultrasound | Short reaction time, easy isolation | rsc.org |

| TsCl | Quinoline N-oxide, Sodium sulfinate | Water | Mild, Ambient Air | Metal-free, oxidant-free, solvent-free | rsc.org |

| Organic Dye | Quinoline N-oxide, Sulfonic acid | N/A | Ambient Air | Greener process | rsc.orgnih.gov |

| Benzophenone | Quinoline, Sulfonyl chloride | Acetone | White LED light, rt | No metal catalyst, no heating, high yield | google.com |

| CS₂/Et₂NH | Quinoline N-oxide, RSO₂Cl | N/A | Mild, transition-metal-free | Wide substrate scope, practical | mdpi.com |

Derivatization and Functionalization Strategies of the this compound Scaffold

The versatility of the this compound structure allows for extensive modification to explore structure-activity relationships (SAR) and develop compounds with tailored properties.

The functionalization of the quinoline scaffold can be directed to specific positions, and the electronic nature of substituents plays a crucial role in the synthetic outcome.

C2-Sulfonylation of Quinoline N-Oxides: A common strategy for introducing a sulfonyl group at the C2 position involves the deoxygenative C2-sulfonylation of quinoline N-oxides. rsc.orgmdpi.com This reaction can be promoted by various reagents, including H-phosphonates, zinc dust, or a CS₂/Et₂NH system, under mild, transition-metal-free conditions. mdpi.com This method tolerates a wide range of functional groups on the sulfonyl chloride reactant. mdpi.com

Chemo- and Regioselective Synthesis: It is possible to achieve chemo- and regioselective synthesis of C3-sulfonate esters and C4-chlorides from quinoline N-oxides using sulfonyl chlorides, where the reagent plays a dual role in both sulfonylation and chlorination. rsc.org

Substituent Effects: The introduction of electron-donating groups (EDG) or electron-withdrawing groups (EWG) onto the quinoline ring or the sulfonamide's aryl group significantly influences the compound's properties and can affect synthetic accessibility. rsc.orgnih.gov For instance, in the synthesis of N-benzylquinoline-8-sulfonamides, chloro substitutions at the ortho, meta, and para positions of the benzyl (B1604629) group were shown to affect the molecule's inhibitory potential against selected enzymes, with meta substitution being the most active in one study. rsc.org The presence of substituents like -CH₃, -OCH₃, and -Cl on the quinoline ring is a common strategy to explore different electronic properties. nih.gov

Structural diversification is often achieved by introducing and modifying linkers between the quinoline core and other chemical moieties. This strategy is key to creating hybrid molecules with potentially enhanced or dual activities. nih.govrsc.org

Amine and Hydrazide Linkers: In one study, the design of quinoline-based benzenesulfonamides involved switching an amino linker for a hydrazide one. nih.govnih.gov This "linker elongation" approach was used to probe the impact of the linker on the compound's inhibitory activity against various carbonic anhydrase isoforms. nih.gov

Hybrid Molecule Synthesis: A common strategy involves a multi-step synthesis where a functionalized quinoline is condensed with a molecule containing a primary amine, which is then reacted with a substituted benzenesulfonyl chloride. nih.gov For example, 4,7-dichloroquinoline (B193633) can be condensed with p-phenylenediamine, and the resulting intermediate is then reacted with various sulfonyl chlorides to produce a library of hybrid compounds. nih.govrsc.org This modular approach allows for significant structural diversity. nih.gov

The table below illustrates how different linkers and substituents have been used to create diverse quinoline-sulfonamide derivatives.

| Quinoline Core | Linker | Terminal Group | Purpose of Diversification | Reference |

| 6-substituted-4-chloroquinoline | 4-aminoaniline | Benzenesulfonamide (B165840) | Investigate regioisomers (ortho, meta, para) | nih.gov |

| 6-methoxy-4-chloroquinoline | 4-aminobenzohydrazide | Benzenesulfonamide | Linker elongation (amino vs. hydrazide) | nih.gov |

| 7-chloroquinoline | p-phenylenediamine | Substituted benzenesulfonyls | Create hybrid molecules for antibacterial screening | nih.govrsc.org |

| Quinoline-8-sulfonyl chloride | Substituted benzylamines | Various EWG/EDG on benzyl ring | Modulate inhibitory activity against MAO and ChE enzymes | rsc.org |

| 8-thioquinoline | Piperidine (via sulfonyl chloride) | N/A | Create molecular hybrids for anticancer studies | nih.gov |

Prodrug strategies involve modifying a biologically active compound to improve its physicochemical properties, such as solubility or its ability to cross biological barriers like the blood-brain barrier (BBB). researchgate.netnih.gov The prodrug is designed to be converted into the active form at the target site.

Bio-oxidizable Prodrugs: A "bio-oxidizable" prodrug strategy has been designed for central selective acetylcholinesterase inhibitors. researchgate.net This involves creating a less polar precursor that can cross the BBB and is then oxidized in the brain to a charged, active species that is trapped, enhancing its central nervous system effect and reducing peripheral side effects. researchgate.net While not applied directly to this compound in the sources, this strategy of using an enamine that can be oxidized to a charged ammonium (B1175870) compound could be adapted. researchgate.net

Two-Stage Release Mechanisms: For sulfonamide drugs, a modular prodrug design featuring a two-stage release mechanism has been developed. nih.gov This system uses a carbamate (B1207046) trigger that is deactivated by an arylsulfone group. The first stage is a base-catalyzed β-elimination of the sulfone, which activates the second stage: a 1,6-elimination of a self-immolative spacer that releases the free sulfonamide drug. nih.gov The rate of drug release can be tuned by modifying the aryl group on the trigger component. nih.gov This sophisticated approach allows for controlled drug delivery.

Other Analytical Methods

For derivatives designed as fluorophores, absorbance (UV-vis) and emission (fluorescence) spectroscopy are utilized. nih.govnih.gov These studies have shown absorbance spectra for some derivatives to be in the range of 337 nm to 342 nm, with emission spectra detected between 411 nm and 430 nm. nih.govnih.govresearchgate.net

Density Functional Theory (DFT) calculations are often used to complement experimental findings. nih.govdoaj.org These theoretical methods can optimize the molecular structure and calculate interaction energies, providing deeper insight into the stability of hydrogen bonding patterns observed in the crystal structure. nih.govdoaj.org

Investigated Biological Activities and Molecular Mechanisms of Action of Quinoline 2 Sulfonamide Derivatives

Carbonic Anhydrase (CA) Inhibition by Quinoline-2-sulfonamides

Quinoline-2-sulfonamide derivatives have been extensively investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.

The interaction between this compound inhibitors and carbonic anhydrase is primarily centered around the enzyme's active site. A crucial element for potent inhibition is the primary sulfonamide group, which acts as a zinc anchor, binding to the Zn(II) ion within the active site. The ionized nitrogen atom of the sulfonamide moiety coordinates directly with the zinc ion. The remainder of the inhibitor molecule, including the quinoline (B57606) ring, engages in various van der Waals and π–π stacking interactions with hydrophobic and aromatic amino acid residues lining the active site cavity. These secondary interactions are significant for determining the inhibitor's potency and selectivity for different CA isoforms.

X-ray crystallography studies of related sulfonamides complexed with human carbonic anhydrase II (hCA II) have provided detailed insights into these interactions. The sulfonamide group is deeply buried in the active site, making polar contacts with the zinc ion and residues such as His94, His96, and His119. Furthermore, the sulfonamide nitrogen forms a hydrogen bond with the hydroxyl group of the Thr199 side chain, while one of the sulfonamide's oxygen atoms forms a hydrogen bond with the backbone amine group of the same residue.

Derivatives of this compound have demonstrated varied and often selective inhibition profiles against different human carbonic anhydrase (hCA) isoforms. A study of fifteen quinoline-sulfonamides revealed that they were generally ineffective inhibitors of the ubiquitous cytosolic isoform hCA I, with inhibition constants (KIs) ranging from 235 to over 10,000 nM. In contrast, these compounds were potent inhibitors of another cytosolic isoform, hCA II, with KIs in the range of 10.5–89.5 nM.

Notably, these quinoline-sulfonamides showed effective inhibition of the tumor-associated isoforms hCA IX and hCA XII. For hCA IX, the KIs were in the range of 3.8–58.4 nM, and for hCA XII, the KIs ranged from 5.5–67.3 nM. This selective inhibition of tumor-related isoforms over the widespread hCA I is a desirable characteristic for potential therapeutic agents. Similarly, other related sulfonamide series have also shown potent, low nanomolar inhibition against hCA II, IX, and XII, while being less effective against hCA I.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by this compound Derivatives

| Compound/Derivative Series | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) |

|---|---|---|---|---|

| Quinoline-sulfonamides (1-15) | 235–>10000 | 10.5–89.5 | 3.8–58.4 | 5.5–67.3 |

Data sourced from multiple studies.

Studies on various quinoline-sulfonamide derivatives consistently demonstrate a concentration-dependent inhibition of the targeted carbonic anhydrase isozymes. The inhibitory potency is typically quantified by the inhibition constant (KI), with lower values indicating stronger inhibition. For instance, a series of quinoline-based sulfonamides exhibited KIs in the low nanomolar range against hCA II, IX, and XII, highlighting their potent inhibitory activity. The standard inhibitor acetazolamide (B1664987) (AAZ) is often used as a reference in these kinetic studies. The consistent finding across multiple studies is that these compounds are potent inhibitors of hCA II and the tumor-associated isoforms IX and XII, while showing significantly weaker inhibition of hCA I.

The fundamental mechanism of inhibition by quinoline-2-sulfonamides involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. The nitrogen atom of the sulfonamide group typically binds to the zinc ion at a distance of approximately 2.1 Å. This interaction is further stabilized by a network of hydrogen bonds.

Histone Deacetylase (HDAC) Inhibition by Quinoline-2-sulfonamides

More recently, quinoline-based sulfonamides have been explored as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in gene expression regulation.

Several series of novel quinoline-based sulfonamides have been synthesized and evaluated for their HDAC inhibitory activity. Some of these derivatives have shown potent, low nanomolar inhibitory activity against HDACs and have demonstrated significant cytotoxicity against various cancer cell lines.

For example, one study reported a quinoline-based sulfonamide, compound 6h , which exhibited an IC50 value of 0.08 µM against HDAC enzymes and potent anticancer activity. Another derivative, 8l , showed even more potent HDAC inhibition with an IC50 of 0.03 µM. Docking studies of these compounds into the active site of HDAC2 suggest that they bind effectively to the enzyme, interacting with key amino acid residues.

Furthermore, research has focused on developing isoform-selective HDAC inhibitors. A series of quinoline-8-sulfonamides were synthesized as selective HDAC6 inhibitors, with the most potent compound, 4h , having an IC50 of 5.2 nM for HDAC6 and over 100-fold selectivity against other HDAC isoforms. Similarly, another series of quinoline-based sulfonamides yielded a highly potent and selective HDAC6 inhibitor, 6a , with an IC50 of 2.5 nM. Another compound, 12a , demonstrated an IC50 of 1.5 nM for HDAC6 with over 1000-fold selectivity. The structure-activity relationship studies indicate that the quinoline scaffold, a linker, and a zinc-binding group are all crucial for potent and selective HDAC6 inhibition.

In contrast, some quinoline-based HDAC inhibitors, such as compound 12a from a different study, showed potent inhibition of HDAC1 with an IC50 of 22 nM. This compound also led to a significant increase in the acetylation of histone H3 and α-tubulin in cancer cells. These findings suggest that the quinoline-sulfonamide scaffold can be modified to achieve either broad-spectrum (pan-HDAC) inhibition or selective inhibition of specific HDAC isoforms.

Table 2: HDAC Inhibitory Activity of Selected Quinoline-Sulfonamide Derivatives

| Compound | Target HDAC Isoform(s) | IC50 | Selectivity |

|---|---|---|---|

| 6h | HDAC (general) | 0.08 µM | Not specified |

| 8l | HDAC (general) | 0.03 µM | Not specified |

| 4h | HDAC6 | 5.2 nM | >100-fold over other isoforms |

| 6a | HDAC6 | 2.5 nM | Excellent over other isoforms |

| 12a | HDAC6 | 1.5 nM | >1000-fold over other isoforms |

| 12a | HDAC1 | 22 nM | Not specified |

Data compiled from various studies.

Preclinical In Vitro Anticancer Efficacy of this compound Derivatives

Inhibition of Tubulin Polymerization by Quinoline-2-sulfonamides

A key mechanism through which certain quinoline-sulfonamide derivatives exert their anticancer effects is by inhibiting tubulin polymerization. Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and intracellular transport, making them a prime target for anticancer drugs. rsc.org By disrupting microtubule dynamics, these agents can arrest the cell cycle and induce apoptosis in cancer cells. rsc.orgnih.gov

A series of novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives have been identified as potent tubulin polymerization inhibitors. nih.govnih.gov In one study, the compound designated D13, N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide, demonstrated a significant inhibitory effect on tubulin assembly with an IC₅₀ value of 6.74 μM. nih.govmdpi.com This activity correlated with its potent cytotoxic effect against the HeLa human tumor cell line, where it showed an IC₅₀ of 1.34 μM. nih.govmdpi.com Molecular docking studies suggest that these compounds bind to the colchicine (B1669291) site on tubulin, a known binding pocket for many microtubule-destabilizing agents. rsc.orgnih.govnih.gov

Another study focusing on quinoline derivatives designed to target the colchicine binding site identified compound 4c as a successful tubulin polymerization inhibitor with an IC₅₀ value of 17 ± 0.3 μM. rsc.org The activity of these compounds underscores the potential of the quinoline-sulfonamide scaffold as a source of new antimitotic agents. nih.gov

Table 1: Inhibitory Activity of Quinoline-Sulfonamide Derivatives on Tubulin Polymerization This table is interactive. Click on the headers to sort the data.

| Compound | Description | Tubulin Polymerization IC₅₀ (μM) | Reference |

|---|---|---|---|

| D13 | N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide | 6.74 | nih.govmdpi.com |

| 4c | Pyridin-2-one derivative of quinoline | 17 ± 0.3 | rsc.org |

Topoisomerase Inhibition Mediated by this compound Analogs

Quinolone antibiotics are well-established inhibitors of bacterial DNA synthesis, primarily targeting the enzymes DNA gyrase and topoisomerase IV. nih.govrsc.orgnih.gov This mechanism has also been explored in the context of anticancer activity for quinoline derivatives. nih.gov These enzymes are vital for managing DNA topology during replication, transcription, and repair, making them effective targets for therapeutic intervention. The action of quinolones can lead to permanent double-stranded breaks in DNA, effectively acting as enzyme poisons. nih.gov

The binding of quinolones to DNA gyrase is typically mediated through a water-metal ion bridge involving a magnesium ion (Mg²⁺) in the A subunit of the enzyme. nih.gov Specifically, the C-3/C-4 keto acid region of the quinolone chelates the Mg²⁺ ion, which is also coordinated by water molecules that form hydrogen bonds with key amino acid residues like Ser83 and Asp87 in E. coli GyrA. nih.gov While the 4-quinolone scaffold is the most recognized for this activity, isomeric 2-quinolones have also been investigated for their antibacterial properties, with the assumption of a similar mode of action. nih.gov Hybrid molecules combining the quinoline core with other pharmacophores have been designed to leverage this topoisomerase-inhibiting mechanism for broader therapeutic applications. nih.govrsc.org

Modulation of Metabolic Enzymes (e.g., Pyruvate (B1213749) Kinase M2) by Quinoline-8-sulfonamides

Cancer cells exhibit altered metabolism, characterized by aerobic glycolysis (the Warburg effect), to support rapid proliferation. mdpi.com Pyruvate kinase M2 (PKM2), a key glycolytic enzyme, is a critical regulator of this metabolic shift and is considered an attractive therapeutic target. mdpi.comnih.govnih.gov PKM2 exists in a highly active tetrameric state and a less active dimeric state; in cancer cells, the dimeric form is predominant, redirecting glucose metabolites towards biosynthetic pathways. mdpi.com

A series of quinoline-8-sulfonamide (B86410) derivatives have been designed and evaluated as modulators of PKM2. mdpi.comnih.govresearchgate.net In silico and in vitro studies identified compound 9a , a quinoline-8-sulfonamide derivative, as a potent modulator of PKM2. mdpi.comnih.gov This compound was shown to reduce the intracellular pyruvate level in A549 lung cancer cells, which correlated with a decrease in cancer cell viability and alterations in cell cycle distribution. mdpi.comnih.govnih.gov The design of these modulators often involves structures like aryl carboxamides attached to the 8-quinolinesulfonamide core. mdpi.com Molecular modeling suggests that the quinoline moiety of these compounds binds to a pocket at the interface of PKM2 monomers, involving key residues such as Phe26, Gly315, and Tyr390. mdpi.comnih.gov The ability of these compounds to modulate PKM2 activity highlights a promising strategy for selectively targeting cancer metabolism. mdpi.comnih.gov

Mechanistic Pathways to Apoptosis Induction and Cell Cycle Arrest in Cancer Cells

Quinoline-sulfonamide derivatives have been shown to induce cancer cell death through the activation of apoptosis and disruption of the cell cycle. These mechanisms are often downstream effects of the primary molecular interactions, such as tubulin polymerization inhibition or enzyme modulation.

For instance, quinoline derivatives that inhibit tubulin polymerization effectively arrest cells in the G2/M phase of the cell cycle. rsc.orgnih.gov Compound 4c , a quinoline derivative, was found to significantly increase the population of MDA-MB-231 breast cancer cells in the G2/M phase and also induced both early and late-stage apoptosis. rsc.org Similarly, other quinoline-based compounds have been reported to cause cell cycle arrest in the S or G1 phase in HepG2 cells. researchgate.net

The apoptotic response induced by these compounds can be mediated through various signaling pathways. One study on N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide derivatives found that the most active compounds induced significant apoptosis in pancreatic cancer cells. nih.gov For example, compound 3b induced apoptosis in 16.0% of PANC-1 cells, while compound 3h induced apoptosis in 20.6% of CAPAN-1 cells. nih.gov Further investigation into the mechanism of an 8-hydroxyquinoline-5-sulfonamide derivative (compound 3c ) revealed that it altered the expression of key apoptosis-regulating genes, including an increase in the transcriptional activity of the tumor suppressor p53 and its target p21, and changes in the expression of BCL-2 family genes. mdpi.com

Preclinical In Vitro Antibacterial Activity of this compound Hybrid Compounds

The strategy of creating hybrid molecules that combine the quinoline scaffold with a sulfonamide moiety has yielded promising antibacterial agents. nih.govrsc.org This approach aims to leverage the distinct mechanisms of both pharmacophores to combat bacterial growth and potentially overcome resistance. nih.govrsc.org

Several studies have reported the synthesis and evaluation of quinoline-sulfonamide hybrids against a range of bacterial pathogens. nih.govrsc.orgnih.govresearchgate.net A series of twelve compounds, designated QS1–12, were synthesized and screened for antibacterial activity. nih.govrsc.org Among these, compound QS-3 emerged as the most effective candidate, demonstrating notable inhibitory activity, particularly against Pseudomonas aeruginosa. nih.govrsc.orgrsc.org Furthermore, QS-3 showed a synergistic effect when combined with the conventional antibiotic ciprofloxacin (B1669076) and exhibited minimal cytotoxicity against red blood cells. nih.govrsc.org Other research has explored metal complexes of quinoline-sulfonamides, with a cadmium (II) complex of N-(quinolin-8-yl)-4-chloro-benzenesulfonamide showing excellent activity against Staphylococcus aureus. nih.govresearchgate.net

Spectrum of Antimicrobial Activity Against Diverse Bacterial Strains

Quinoline-sulfonamide hybrids have been tested against a variety of both Gram-positive and Gram-negative bacteria. The compound QS-3 was described as having broad-spectrum activity, forming inhibition zones against all tested isolates, which included E. coli, E. faecalis, P. aeruginosa, and S. typhi. rsc.org Another study reported that acetylene (B1199291) derivatives of 8-hydroxyquinoline-5-sulfonamide were active against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) clinical isolates. mdpi.com

The antibacterial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC). For compound QS-3 , the MIC against P. aeruginosa was determined to be 64 μg/mL. rsc.orgrsc.org In a study of hybrid quinoline-sulfonamide metal complexes, a cadmium (II) derivative showed a MIC of 19.04 × 10⁻⁵ mg/mL against Staphylococcus aureus ATCC25923 and 609 × 10⁻⁵ mg/mL against Escherichia coli ATCC25922. nih.govresearchgate.net

Table 2: In Vitro Antibacterial Activity of Selected Quinoline-Sulfonamide Hybrid Compounds This table is interactive. Click on the headers to sort the data.

| Compound/Derivative | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| QS-3 | Pseudomonas aeruginosa | MIC | 64 μg/mL | rsc.orgrsc.org |

| QS-3 | E. coli | Inhibition Zone | 12 mm | rsc.org |

| Cadmium (II) Complex | Staphylococcus aureus ATCC25923 | MIC | 19.04 × 10⁻⁵ mg/mL | nih.govresearchgate.net |

| Cadmium (II) Complex | Staphylococcus aureus ATCC25923 | Inhibition Zone | 21 mm | nih.govresearchgate.net |

| Cadmium (II) Complex | Escherichia coli ATCC25922 | MIC | 609 × 10⁻⁵ mg/mL | nih.govresearchgate.net |

| Cadmium (II) Complex | Escherichia coli ATCC25922 | Inhibition Zone | 19 mm | nih.govresearchgate.net |

| Compound 3c | Methicillin-resistant S. aureus (MRSA) | MIC | Comparable to oxacillin/ciprofloxacin | mdpi.com |

Strategies for Overcoming Bacterial Resistance Utilizing this compound Scaffolds

The escalating threat of antibiotic-resistant bacteria necessitates innovative strategies to restore the efficacy of existing drugs and develop new antimicrobial agents. Quinoline-sulfonamide derivatives have emerged as a promising scaffold in this endeavor, employing several distinct mechanisms to combat bacterial resistance.

One primary strategy involves the direct inhibition of resistance-conferring enzymes. A significant challenge in treating infections by "superbugs" is the production of metallo-β-lactamases (MβLs), such as New Delhi metallo-β-lactamase-1 (NDM-1), which hydrolyze and inactivate a broad range of β-lactam antibiotics. nih.gov Although inhibitors for serine-β-lactamases are in clinical use, no MβL inhibitors have been approved to date. nih.gov In this context, synthesized quinolinyl sulfonamides have demonstrated potent and specific inhibitory activity against NDM-1. nih.gov A study identified two derivatives, 1e and 1f , as particularly powerful inhibitors, each with an IC50 value of 0.02 µM. nih.gov These inhibitors were shown to restore the antimicrobial effectiveness of the carbapenem (B1253116) antibiotic meropenem (B701) against NDM-1-producing E. coli, reducing the minimum inhibitory concentration (MIC) by 2 to 64-fold. nih.gov Docking studies suggest that these molecules function by coordinating with the zinc ions in the NDM-1 active site via the quinoline ring's endocyclic nitrogen and the sulfonamide's exocyclic nitrogen. nih.gov

A second strategy is the development of hybrid compounds that exhibit synergistic effects with conventional antibiotics. Research has shown that combining a quinoline-sulfonamide derivative, QS-3 , with ciprofloxacin leads to a favorable synergistic effect against Pseudomonas aeruginosa. nih.govnih.gov This approach enhances the potency of established antibiotics, potentially overcoming resistance mechanisms. nih.gov Compound QS-3 was identified as a highly effective antibacterial candidate on its own, with a notable MIC of 64 μg/mL against P. aeruginosa and enhanced activity against the antibiotic-resistant strains AA202 and AA290. nih.govnih.govnih.gov

A third mechanism involves the inhibition of bacterial efflux pumps. These pumps are membrane proteins that actively expel antibiotics from the bacterial cell, preventing them from reaching their intracellular targets. Certain quinoline derivatives have been shown to inhibit the AcrAB-ToIC efflux transporter in Gram-negative bacteria, thereby potentiating the activity of antibiotics like tetracycline (B611298) and norfloxacin. wipo.int By blocking this resistance mechanism, quinoline-sulfonamides can help restore the utility of antibiotics that were previously rendered ineffective. wipo.int

Furthermore, some quinoline-based compounds, such as quinoline-2-one derivatives, have shown potent intrinsic antibacterial activity against multidrug-resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.gov These findings underscore the versatility of the quinoline scaffold in developing agents that can either act as standalone antibiotics or as adjuvants that reverse resistance. nih.gov

Preclinical In Vitro Anti-inflammatory Activity of this compound Derivatives

Quinoline and its derivatives are recognized for a wide spectrum of pharmacological activities, including potent anti-inflammatory effects. The quinoline-sulfonamide scaffold, in particular, has been the focus of studies aiming to develop non-steroidal anti-inflammatory agents.

One study synthesized a series of 3-, 5-, and 8-sulfonamide derivatives of quinoline and evaluated their anti-inflammatory potential by measuring their ability to inhibit the production of reactive oxygen species (ROS) from human whole blood phagocytes. Several compounds demonstrated significant activity, with some surpassing the efficacy of the standard drug, ibuprofen (B1674241). Specifically, compounds 47 (IC50 = 2.9 ± 0.5 µg/mL), 36 (IC50 = 3.2 ± 0.2 µg/mL), and 24 (IC50 = 6.7 ± 0.3 µg/mL) exhibited potent inhibitory effects compared to ibuprofen (IC50 = 11.2 ± 1.9 µg/mL).

| Compound | Inhibitory Concentration (IC50) in µg/mL | Reference Drug (Ibuprofen) IC50 in µg/mL |

|---|---|---|

| 47 | 2.9 ± 0.5 | 11.2 ± 1.9 |

| 36 | 3.2 ± 0.2 | |

| 24 | 6.7 ± 0.3 |

Research into the molecular mechanisms has identified specific targets for these compounds. For instance, the derivative N-(4-methoxyphenyl) quinoline-8-sulfonamide (QS-3g) has been shown to reduce the inflammatory response in fibroblast-like synoviocytes, which are key players in the pathology of rheumatoid arthritis. The study found that QS-3g inhibits the activity of Receptor (calcitonin) Activity Modifying Protein 1 (RAMP1) and modulates the Gαs/Gαi-cAMP pathway, ultimately suppressing the inflammatory cascade. These findings highlight the potential of quinoline-sulfonamide derivatives as specific modulators of inflammatory pathways.

Other Preclinical In Vitro Investigated Biological Targets and Pathways

Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by the dysregulation of multiple enzymes, including cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B). A multi-target approach is considered a promising therapeutic strategy. A series of novel quinoline-sulfonamides (compounds a1–18 ) were designed and synthesized as dual inhibitors of both MAOs and ChEs.

In vitro testing revealed that several of these derivatives were highly potent against specific enzymes. The most effective compounds were a5 against MAO-A (IC50 = 0.59 ± 0.04 µM), a12 against MAO-B (IC50 = 0.47 ± 0.03 µM), a11 against BChE (IC50 = 0.58 ± 0.05 µM), and a6 against AChE (IC50 = 1.10 ± 0.77 µM). Kinetic studies confirmed that these compounds act as competitive inhibitors. Molecular docking simulations provided insight into their mechanism, revealing critical hydrogen bonding and various π-interactions (π-π, π-alkyl, π-amid, and π-sulfur) between the compounds and the enzyme active sites. These findings suggest that quinoline-sulfonamides are a promising scaffold for developing multi-functional agents for AD treatment.

| Compound | Target Enzyme | Inhibitory Concentration (IC50) in µM |

|---|---|---|

| a5 | MAO-A | 0.59 ± 0.04 |

| a12 | MAO-B | 0.47 ± 0.03 |

| a11 | BChE | 0.58 ± 0.05 |

| a6 | AChE | 1.10 ± 0.77 |

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overactivity is implicated in diseases like cancer and arthritis, making them important therapeutic targets. The sulfonamide moiety is a known zinc-binding group, and when incorporated into a quinoline scaffold, it yields potent MMP inhibitors.

Libraries of quinoline-sulfonamides have been screened against various MMPs, including MMP-2, MMP-3, and MMP-9. These studies confirmed that the compounds inhibit MMPs by chelating the active site Zn(II) ion. The screening demonstrated that the core scaffold (quinoline vs. other heterocycles) and the substituents on the sulfonamide group play a significant role in the potency and selectivity of inhibition against different MMPs. For example, out of 40 fragments in one quinoline-sulfonamide library (QSL-1), 25 were hits against MMP-2, but only 3 were hits against MMP-9, indicating a preference for certain MMPs. One particular fragment demonstrated unique potency against MMP-2 and was able to discriminate between the highly similar gelatinases MMP-2 and MMP-9.

| Library | Number of Fragments | Hits vs. MMP-2 (>50% inhibition) | Hits vs. MMP-3 (>50% inhibition) | Hits vs. MMP-9 (>50% inhibition) |

|---|---|---|---|---|

| QSL-1 (Quinoline-Sulfonamide) | 40 | 25 | 11 | 3 |

Additionally, tetrahydroisoquinoline-based sulfonamide hydroxamates, which are structurally related to quinolines, have been synthesized and show potent inhibition across nine different MMPs, with the exception of MMP-7. This body of research demonstrates that the quinoline-sulfonamide scaffold is a versatile template for designing selective MMP inhibitors.

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor and a key therapeutic target for type 2 diabetes, as its activation enhances insulin (B600854) sensitivity. While the quinoline scaffold has been explored for antidiabetic properties, research has largely focused on quinoline hybrids other than sulfonamides.

Specifically, significant work has been done on quinoline-thiazolidinedione (TZD) hybrids. The TZD class of drugs are well-known PPARγ agonists. One novel TZD derivative, (Z)-5-benzylidene-3-((2-chloroquinolin-3-yl)methyl)thiazolidine-2,4-dione (compound 7) , which incorporates a quinoline moiety but not a sulfonamide group, was designed as a potential PPARγ modulator. This compound was found to reduce blood glucose levels and elevate PPARγ expression to 75% of the level induced by the drug Pioglitazone. Its unique binding mode in the PPARγ ligand-binding domain suggests it acts as a selective modulator, potentially offering a safer alternative to full agonists.

Other studies have investigated prenylated quinolines and tetrahydroquinolines, identifying pan-PPAR agonists with potential for treating metabolic syndrome. While these studies confirm the utility of the quinoline core in designing PPAR modulators, there is limited specific information in the reviewed literature on quinoline-sulfonamide derivatives acting directly on PPARγ. This indicates a potential area for future investigation to explore if the inclusion of a sulfonamide group could yield novel PPARγ modulators with unique pharmacological profiles.

Structure Activity Relationship Sar Studies of Quinoline 2 Sulfonamide Derivatives

Elucidation of Key Structural Elements for Potency and Selectivity in Quinoline-2-sulfonamides

The potency and selectivity of quinoline-2-sulfonamide derivatives are dictated by several key structural elements. The quinoline (B57606) nucleus itself is a crucial pharmacophore, known to be present in a variety of biologically active compounds. nih.gov Its bicyclic structure, comprising a fused benzene (B151609) and pyridine (B92270) ring, provides a scaffold for diverse chemical modifications that can modulate biological activity. nih.gov

One of the most critical components for the activity of many quinoline-sulfonamides is the sulfonamide moiety. This group often acts as a zinc-binding group, crucial for the inhibition of metalloenzymes. nih.govacs.org The acidic N-H group of the sulfonamide is a key feature for this interaction. acs.org

The nature and position of substituents on both the quinoline ring and the phenyl ring of the benzenesulfonamide (B165840) portion play a significant role in determining the potency and selectivity of these compounds. nih.govnih.gov For instance, the introduction of electron-withdrawing or electron-donating groups to the phenyl ring can substantially affect the inhibitory potential against various targets. nih.gov Furthermore, the presence of specific functional groups, such as a hydroxyl group, can lead to additional interactions with target enzymes, thereby enhancing binding affinity. nih.gov

In the context of anticancer activity, an unsubstituted phenolic group at position 8 of the quinoline ring has been identified as a key structural fragment necessary for biological activity in certain derivatives. mdpi.com Blocking this group, for example with a methyl group, can lead to a complete loss of activity. mdpi.com

Impact of Substituent Position and Nature on this compound Biological Activity

The biological activity of this compound derivatives is highly sensitive to the position and chemical nature of substituents on the molecular scaffold.

Substitution on the Phenyl Ring of the Sulfonamide Moiety:

Studies on various quinoline-sulfonamide hybrids have demonstrated that the substitution pattern on the phenyl ring directly influences their inhibitory effects. nih.gov For example, in a series of compounds targeting monoamine oxidases and cholinesterases, chloro substitution at the meta-, ortho-, and para-positions of the phenyl ring resulted in varied inhibitory potential, with the meta-substitution being the most active. nih.gov Di-chloro substitution, however, was found to decrease the potency. nih.gov Similarly, replacing a halogen with a methoxy (B1213986) group also impacts activity, with mono-substitution being more favorable than di-substitution in some cases. nih.gov

In the context of carbonic anhydrase (CA) inhibitors, the position of the sulfonamide group on the anilino moiety of 4-anilinoquinoline derivatives is critical. Para-sulfonamide derivatives generally display potent inhibitory activity against cancer-related isoforms hCA IX and hCA XII. nih.gov However, a meta-sulfonamide derivative has also shown excellent hCA IX inhibitory activity. nih.gov

Substitution on the Quinoline Ring:

Modifications on the quinoline ring itself also significantly alter biological activity. For instance, in a series of 8-hydroxyquinoline-5-sulfonamide derivatives with anticancer and antibacterial properties, the nature of the substituent on the sulfonamide nitrogen was crucial. mdpi.com Disubstitution at the alpha carbon of a propargyl group led to a decrease in activity, while disubstitution on the nitrogen of the sulfonamide group resulted in the most effective derivative. mdpi.com

Furthermore, the presence of specific substituents on the quinoline core can influence selectivity. For example, in a study of quinoline- and benzimidazole-sulfonamides as inhibitors for matrix metalloproteinases (MMPs), the core scaffold was shown to have a significant effect on the selectivity of the lead compounds. acs.org

The following table summarizes the impact of substituent variations on the activity of selected quinoline-sulfonamide derivatives against carbonic anhydrase isoforms:

| Compound | Sulfonamide Position | Substituent on Anilino Ring | hCA I KI (nM) | hCA II KI (nM) | hCA IX KI (nM) | hCA XII KI (nM) |

| 9d | ortho | 4-Cl | 105.3 | 118.2 | 25.9 | 45.3 |

| 11c | meta | 4-Cl | 156.4 | 101.4 | 8.4 | 33.1 |

| 13a | para | H | 78.4 | 36.5 | 25.8 | 9.8 |

| 13b | para | 4-CH3 | 92.1 | 58.4 | 5.5 | 13.2 |

| 13c | para | 4-Cl | 55.4 | 7.3 | 18.6 | 8.7 |

Data sourced from a study on quinoline-based sulfonamides as carbonic anhydrase inhibitors. nih.gov

Critical Role of the Sulfonamide Moiety as a Bioactive Pharmacophore and Zinc-Binding Group

The sulfonamide group (-SO₂NH₂) is a cornerstone of the biological activity in a vast number of this compound derivatives. Its significance stems from its dual role as a potent bioactive pharmacophore and an effective zinc-binding group (ZBG). nih.govnih.govacs.org

As a pharmacophore, the sulfonamide moiety is a key feature in many sulfa drugs, which are known for their antibacterial effects through the inhibition of dihydropteroate (B1496061) synthase, an essential enzyme in the bacterial folate biosynthesis pathway. nih.gov The incorporation of this moiety into the quinoline skeleton has led to the development of novel hybrid molecules with a broad spectrum of biological activities, including anti-Alzheimer's, anticancer, and anti-inflammatory properties. nih.govnih.govbenthamdirect.com

The ability of the sulfonamide group to act as a ZBG is particularly crucial for the inhibition of zinc-containing enzymes, known as metalloenzymes. acs.org These enzymes, which include carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs), play vital roles in various physiological and pathological processes. nih.govacs.org The sulfonamide group coordinates with the Zn(II) ion in the active site of these enzymes, leading to their inhibition. acs.org Evidence for this binding mechanism comes from control compounds that lack the necessary structural features for chelation or have an insufficiently acidic N-H group, which show reduced metal-binding capacity and consequently lower inhibitory activity. acs.org

Molecular docking studies have further illuminated this interaction, showing the sulfonamide moiety positioned within the active site, often pointing towards the unprimed side. acs.org In some instances, the oxygen atoms of the sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme's active site, further stabilizing the enzyme-inhibitor complex. nih.govnih.gov For example, in the case of pyruvate (B1213749) kinase M2 (PKM2) inhibitors, one of the oxygen atoms of the sulfonamide group accepts a hydrogen bond from the oxygen of Tyr390. nih.gov

The following table highlights the inhibitory concentrations of selected quinoline-sulfonamide fragments against different matrix metalloproteinases, demonstrating the importance of the sulfonamide group in enzyme inhibition.

| Fragment | Sulfonamide Substituent | IC₅₀ MMP-2 (µM) | IC₅₀ MMP-3 (µM) | IC₅₀ MMP-8 (µM) | IC₅₀ MMP-9 (µM) |

| 1 | Naphthyl | 14 | 16 | 23 | 12 |

| 2 | Thiophenyl | 15 | >100 | 25 | 78 |

| 3 | p-Trifluoromethylphenyl | 11 | 90 | 20 | 65 |

Data sourced from a study on quinoline- and benzimidazole-sulfonamides as inhibitors for zinc proteases. acs.org

SAR for Isoform Specificity and Multi-Target Engagement in this compound Compounds

The structural features of this compound derivatives can be fine-tuned to achieve not only high potency but also specificity for particular enzyme isoforms or to engage multiple targets simultaneously.

Isoform Specificity:

The ability to selectively inhibit one isoform of an enzyme over others is a critical aspect of drug design, as it can minimize off-target effects. For carbonic anhydrases (CAs), different quinoline-based sulfonamides have shown varying degrees of selectivity for the tumor-associated isoforms hCA IX and hCA XII over the cytosolic isoforms hCA I and II. nih.gov For instance, para-sulfonamide derivatives have demonstrated potent inhibition of both hCA IX and hCA XII. nih.gov In contrast, some meta-sulfonamide derivatives have exhibited excellent selectivity for hCA IX. nih.gov

In the case of matrix metalloproteinases (MMPs), the core scaffold of the inhibitor plays a significant role in determining isoform selectivity. acs.org For example, quinoline-sulfonamides with small substituents like thiophene (B33073) or p-trifluoromethylphenyl showed a preference for MMP-2 and MMP-8, whereas those with larger substituents, such as a naphthyl group, exhibited broad-spectrum activity against MMP-2, -3, -8, and -9. acs.org

Another example of isoform specificity is seen with modulators of pyruvate kinase M2 (PKM2), a key glycolytic enzyme expressed in many tumors. nih.gov Certain 8-quinolinesulfonamide derivatives have been designed to be potent and selective modulators of PKM2, exhibiting more cytotoxicity towards cancer cells than normal cells. nih.gov

Multi-Target Engagement:

In contrast to isoform specificity, some diseases, such as Alzheimer's disease, may benefit from a multi-target approach where a single molecule can interact with multiple enzymes involved in the disease pathology. nih.govrsc.org Quinoline-sulfonamide hybrids have been designed as multi-target-directed ligands (MTDLs) that can simultaneously inhibit monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), all of which are implicated in cognitive decline. nih.govrsc.org

The SAR for these multi-target agents is complex. For instance, in one study, halogen substitution with methoxy groups resulted in compounds that were less potent against AChE, while di-methoxy substitution was more potent for BChE inhibition. rsc.org These findings highlight the potential to rationally design quinoline-sulfonamide derivatives with a desired profile of single-target selectivity or multi-target engagement by carefully considering the nature and position of various substituents.

The following table presents the inhibitory activity of selected quinoline-sulfonamide derivatives against multiple enzymes, illustrating the concept of multi-target engagement.

| Compound | IC₅₀ MAO-A (µM) | IC₅₀ MAO-B (µM) | IC₅₀ AChE (µM) | IC₅₀ BChE (µM) |

| a5 | 0.59 ± 0.04 | 1.13 ± 0.08 | 1.15 ± 0.09 | 0.60 ± 0.04 |

| a6 | 0.62 ± 0.05 | 1.15 ± 0.09 | 1.10 ± 0.77 | 0.62 ± 0.05 |

| a11 | 0.60 ± 0.05 | 1.10 ± 0.07 | 1.12 ± 0.08 | 0.58 ± 0.05 |

| a12 | 0.61 ± 0.04 | 0.47 ± 0.03 | 1.13 ± 0.09 | 0.59 ± 0.04 |

Data sourced from a study on quinoline-sulfonamides as multi-targeting neurotherapeutics. rsc.org

Computational and Theoretical Approaches in Quinoline 2 Sulfonamide Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding how quinoline-2-sulfonamide derivatives might interact with biological targets.

Docking studies reveal the specific three-dimensional arrangement (binding pose) of a ligand within a protein's active site and identify the key non-covalent interactions that stabilize the complex. For quinoline-sulfonamide derivatives, these interactions typically include:

Hydrogen Bonding: This is a critical interaction for many biological processes. The sulfonamide group (-SO₂NH₂) in this compound provides both hydrogen bond donors (the -NH₂ protons) and acceptors (the sulfonyl oxygens). The quinoline (B57606) nitrogen atom also acts as a hydrogen bond acceptor. mdpi.com Studies have shown these groups forming hydrogen bonds with key amino acid residues in the active sites of various enzymes. For instance, in studies targeting monoamine oxidase (MAO) enzymes, the sulfonamide oxygen has been observed forming hydrogen bonds with residues like TYR60, SER59, and ILE296. acs.org Similarly, when targeting pyruvate (B1213749) kinase M2 (PKM2), the sulfonamide group can form hydrogen bonds with residues such as His78 and Arg120. ebi.ac.uk

Hydrophobic Interactions: The bicyclic quinoline ring and any attached nonpolar groups contribute to favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket, such as leucine, valine, and phenylalanine. researchgate.net

Pi-Interactions (π-π Stacking and π-Anion): The aromatic nature of the quinoline ring allows it to engage in π-π stacking interactions with aromatic amino acid residues like tyrosine (Tyr), phenylalanine (Phe), and tryptophan (Trp). acs.orgnih.gov For example, interactions with Tyr341 have been noted in studies on cholinesterases. acs.org Additionally, π-anion interactions can occur between the electron-rich quinoline ring and negatively charged residues like aspartate (Asp). acs.org In the solid state, π-π stacking interactions between the quinoline rings of adjacent molecules contribute to the crystal packing, with observed centroid-centroid distances of around 3.649 Å. nih.gov

Molecular docking programs use scoring functions to estimate the binding affinity, often expressed as a negative Gibbs free energy of binding (ΔG) in kcal/mol. A more negative value suggests a stronger, more favorable interaction. This allows for the rapid screening of many potential drug candidates and prioritization for synthesis and experimental testing.

Several studies have reported the predicted binding affinities for various quinoline-sulfonamide derivatives against different biological targets. For example, a quinoline-sulfonamide hybrid, compound QS-3, showed a predicted binding affinity of -8.0 kcal/mol against its target bacterial enzyme. In other research, derivatives targeting pyruvate kinase M2 showed ΔG values as low as -10.72 kcal/mol. ebi.ac.uk These computational predictions provide a quantitative measure to compare the potential efficacy of different molecular structures.

| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| QS-3 | Bacterial Gyrase (PDB: 3QTD) | -8.0 | |

| Derivative a6 | Monoamine Oxidase-A (MAO-A) | -10.40 | acs.orgresearchgate.net |

| Derivative a12 | Monoamine Oxidase-B (MAO-B) | -10.57 | acs.org |

| Derivative a11 | Butyrylcholinesterase (BChE) | -8.68 | acs.org |

| Derivative 9a | Pyruvate Kinase M2 (PKM2 - 4G1N) | -10.72 | ebi.ac.uk |

| Derivative 9a | Pyruvate Kinase M2 (PKM2 - 4FXF) | -10.48 | ebi.ac.uk |

| Derivative 4f | Glucosamine-6-phosphate synthase | -9.31 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Stability

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing critical information on the conformational flexibility of the ligand and the stability of the ligand-protein complex.

For quinoline-sulfonamide derivatives, MD simulations have been used to validate docking results and assess the stability of the predicted binding poses. A key metric analyzed is the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD value indicates that the complex remains in a consistent and stable conformation. For example, MD simulations of a quinoline-8-sulfonamide (B86410) derivative (9a) complexed with PKM2 showed the RMSD value stabilizing after an initial fluctuation, confirming a stable binding mode. ebi.ac.uk These simulations also allow for the analysis of the persistence of key interactions, such as hydrogen bonds, over time, providing a more rigorous assessment of the ligand's binding hypothesis. ebi.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized compounds.

For quinoline derivatives, both 2D- and 3D-QSAR models have been developed.

2D-QSAR models correlate activity with descriptors calculated from the 2D structure, such as physicochemical properties and topological indices.

3D-QSAR techniques, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), go further by analyzing the 3D steric and electrostatic fields surrounding the molecules. These models generate contour maps that visualize regions where modifications to the chemical structure would likely increase or decrease biological activity. For instance, a CoMSIA model for antimalarial quinolines might show that adding a bulky, electropositive group in a specific region enhances activity, guiding the design of more potent derivatives. Such models have been developed and validated with high statistical significance (e.g., r² > 0.8), demonstrating their predictive power for quinoline-based compounds.

Advanced Quantum Chemical Calculations for Mechanistic Insights and Electronic Properties (e.g., Fragment Molecular Orbital method)

Quantum chemical calculations provide the most accurate description of electronic structure and reactivity. Methods like Density Functional Theory (DFT) have been applied to the parent this compound molecule to optimize its geometry and calculate interaction energies. mdpi.com These calculations determined that the intermolecular hydrogen bonds stabilizing the crystal structure have energies of approximately 4.4 to 5.9 kcal/mol. mdpi.com

More advanced techniques like the Fragment Molecular Orbital (FMO) method have been used for related sulfonylated quinoline derivatives to gain deeper insights into ligand-protein interactions. The FMO method breaks down a large system (like a protein-ligand complex) into smaller fragments, making high-level quantum mechanical calculations feasible. It provides a detailed decomposition of the total interaction energy into contributions from individual amino acid residues. This Pair Interaction Energy (PIE) analysis can reveal the precise energetic contribution of each residue, including electrostatic, exchange-repulsion, and dispersion components. For example, FMO calculations on sulfonylated indeno[1,2-c]quinoline derivatives targeting EGFR kinase revealed that the sulfonyl group is primarily stabilized by specific residues like C797 and L718, providing a quantum-level understanding of the binding mechanism.

Computational Evaluation of Molecular Descriptors Relevant to Drug Development (e.g., physicochemical properties, drug-like qualities)

Before committing to expensive synthesis, computational methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. This is often done by calculating a set of molecular descriptors that correlate with drug-like qualities, such as those defined by Lipinski's Rule of Five.

For quinoline-sulfonamide hybrids, in silico predictions of physicochemical properties have been used to underscore their drug-like qualities. Important descriptors include:

Molecular Weight (MW): Influences size and diffusion.

LogP: A measure of lipophilicity, which affects solubility and membrane permeability.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Key for solubility and target binding.

Number of Rotatable Bonds (nRotb): Relates to conformational flexibility.

Topological Polar Surface Area (TPSA): Correlates with membrane permeability.

Computational tools like the BOILED-Egg model can use these descriptors to predict gastrointestinal absorption and blood-brain barrier permeation.

| Descriptor | Calculated Range for Series | Significance in Drug Development |

|---|---|---|

| Molecular Weight (g/mol) | 352.45 – 437.34 | Related to size and absorption (Lipinski's rule: <500) |

| iLogP | 2.60 – 3.42 | Measures lipophilicity (Lipinski's rule: <5) |

| Hydrogen Bond Donors | 0 – 1 | Affects solubility and binding (Lipinski's rule: ≤5) |

| Hydrogen Bond Acceptors | 4 – 8 | Affects solubility and binding (Lipinski's rule: ≤10) |

| Rotatable Bonds | 3 – 5 | Influences conformational flexibility and bioavailability |

| Topological Polar Surface Area (TPSA) | 58.65 – 88.11 Ų | Predicts cell permeability (typically <140 Ų for good absorption) |

Data derived from findings on quinoline and sulfonamide molecular hybrids.

Future Research Directions and Translational Prospects for Quinoline 2 Sulfonamide

Development of Novel Quinoline-2-sulfonamide Scaffolds with Enhanced Therapeutic Profiles

The future development of this compound-based drugs will heavily rely on the innovative design of new chemical scaffolds to improve efficacy and drug-like properties. A primary strategy is the creation of molecular hybrids, which combines the quinoline-sulfonamide pharmacophore with other bioactive moieties to generate novel molecules with potentially heightened affinity and improved selectivity. nih.gov This approach aims to produce compounds with dual or different mechanisms of action and potentially fewer side effects. nih.gov

Key developmental strategies include:

Molecular Hybridization: Creating hybrids by linking the this compound core with other pharmacologically active groups. For instance, hybrids of quinoline (B57606) and sulfonamide have been designed with diverse functional groups at various positions to explore their anticancer potential. nih.gov

Linker Elongation/Modification: Altering the length and nature of the chemical linker connecting the quinoline core to the sulfonamide group or other parts of the molecule can significantly impact biological activity. In one study, replacing an amino linker with a hydrazide linker in a series of quinoline-based sulfonamides was explored to modify inhibitory activity against target enzymes. mdpi.comnih.gov

Scaffold Functionalization: Introducing a variety of substituents onto the quinoline ring system or the sulfonamide moiety allows for the fine-tuning of physicochemical properties. nih.gov This includes adding hydrophilic groups like pyridyl or lipophilic systems like phenyl, which can be further substituted with halogens, hydroxyl, methoxy (B1213986), amine, or cyano groups to create a wide range of chemical diversity. nih.gov These modifications are crucial for optimizing interactions with biological targets and improving pharmacokinetic profiles.

Strategies for Achieving High Potency and Specific Target Selectivity for Quinoline-2-sulfonamides

A critical challenge in drug development is achieving high potency against the intended target while minimizing off-target effects. For quinoline-sulfonamides, research has demonstrated that subtle structural modifications can lead to dramatic shifts in potency and selectivity.

Future strategies will focus on:

Positional Isomerism: The specific placement of the sulfonamide group is a powerful tool for tuning selectivity. For example, in a series of quinoline-based benzenesulfonamides designed as carbonic anhydrase (CA) inhibitors, shifting the sulfamoyl group on the aniline (B41778) ring from the ortho to the meta and then to the para position drastically enhanced inhibitory activity against the hCA I isoform. nih.gov Similarly, para-substituted derivatives showed the best inhibitory action against cancer-related isoforms hCA IX and hCA XII. mdpi.comnih.govnih.gov This highlights the importance of systematic exploration of the substitution pattern around the core scaffold.

Target-Specific Substitutions: The addition of specific chemical groups can confer selectivity for certain enzyme isoforms. In one study, a series of quinoline-sulfonamide derivatives were evaluated as EGFR inhibitors, with compound 8c , containing a methoxy group on the benzenesulfonamide (B165840) tail, showing potent inhibitory activity (IC50 = 0.161 µM), comparable to the established drug Erlotinib. nih.gov Another study found that m-chloro substitution enhanced potency against MAO-A, while o-fluoro substitution favored MAO-B inhibition. rsc.org

Below is a data table summarizing the inhibitory activity of various quinoline-based sulfonamide derivatives against different carbonic anhydrase isoforms, illustrating the impact of substitution on potency and selectivity.

| Compound | Substitution Pattern | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) | Reference |

| 9d | Ortho-sulfonamide | 1562.0 | 185.4 | 25.9 | 26.5 | nih.gov |

| 11c | Meta-sulfonamide, 6-chloro | 105.3 | 11.2 | 8.4 | 15.6 | mdpi.comnih.gov |

| 13a | Para-sulfonamide | 55.4 | 4.8 | 25.8 | 9.8 | mdpi.comnih.gov |

| 13b | Para-sulfonamide, 6-chloro | 92.1 | 6.5 | 5.5 | 13.2 | mdpi.comnih.gov |

| 13c | Para-sulfonamide, 6-fluoro | 88.5 | 5.2 | 18.6 | 8.7 | mdpi.comnih.gov |

| 16 | Hydrazide linker | 81.4 | 7.8 | 21.7 | 25.4 | mdpi.comnih.gov |

| AAZ (Acetazolamide) | Reference Inhibitor | 250 | 12 | 25 | 5.7 | nih.gov |

Table 1: Inhibitory constants (KI) of selected quinoline-based sulfonamides against human carbonic anhydrase (hCA) isoforms. Lower values indicate higher potency.

Advanced Approaches in Multi-Target Ligand Design Leveraging the Quinoline-Sulfonamide Core

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways, making multi-target drugs a highly attractive therapeutic strategy. nih.gov The structural versatility of the quinoline-sulfonamide scaffold makes it an excellent candidate for the design of multi-target-directed ligands (MTDLs). rsc.orgnih.gov

A notable application of this approach is in the development of treatments for Alzheimer's disease, where agents that can simultaneously inhibit both cholinesterases (ChEs) and monoamine oxidases (MAOs) are sought. rsc.org Researchers have designed and synthesized novel quinoline-sulfonamide hybrids as dual inhibitors of these enzymes. rsc.org The findings from one such study are presented below.

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |

| a5 | MAO-A | 0.59 ± 0.04 | Competitive | rsc.org |

| a12 | MAO-B | 0.47 ± 0.03 | Competitive | rsc.org |

| a11 | BChE | 0.58 ± 0.05 | Competitive | rsc.org |

| a6 | AChE | 1.10 ± 0.77 | Competitive | rsc.org |

Table 2: In vitro inhibitory activity of the most potent quinoline-sulfonamide hybrids against enzymes relevant to Alzheimer's disease.

Future research will likely expand this multi-targeting concept to other disease areas, leveraging the this compound core to design single molecules that can modulate multiple nodes in a disease network, potentially leading to improved therapeutic outcomes and reduced chances of drug resistance. nih.govrsc.org

Synergistic Integration of Synthetic, Biological, and Computational Methodologies for Optimized Drug Discovery

The efficient discovery and optimization of this compound drug candidates demand a synergistic approach that integrates modern synthetic, biological, and computational techniques. mdpi.com

Synthetic Methodologies: Advanced synthetic strategies are crucial for generating diverse libraries of quinoline-sulfonamide derivatives. Techniques such as the Skraup synthesis, microwave-assisted cyclization, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" are employed to build the core structures and introduce molecular diversity efficiently. nih.govmdpi.comfrontiersin.org

Biological Evaluation: High-throughput screening and detailed in vitro biological assays are essential for identifying active compounds and characterizing their mechanism of action. This includes enzyme inhibition assays (e.g., against CAs, kinases, MAOs), in vitro cytotoxicity studies against various cancer cell lines, and cell-based assays to probe effects on processes like apoptosis and the cell cycle. mdpi.comnih.govmdpi.com

Computational Chemistry: In silico methods are indispensable for accelerating the drug discovery process. Molecular docking and molecular dynamics (MD) simulations are used to predict and analyze the binding modes of quinoline-sulfonamide derivatives within the active sites of target proteins. mdpi.comnih.govmdpi.com These computational studies provide critical insights into structure-activity relationships (SAR), helping to rationalize observed biological data and guide the design of more potent and selective inhibitors. mdpi.comrsc.org For example, docking studies have been used to justify the inhibitory actions of quinoline-based sulfonamides against carbonic anhydrases and to identify potent modulators of pyruvate (B1213749) kinase M2. mdpi.commdpi.com

The integration of these three pillars creates a powerful feedback loop: computational models guide synthetic efforts, which produce novel compounds for biological testing, and the resulting data are then used to refine the computational models, leading to a more rational and accelerated drug design cycle.

Preclinical Validation of Emerging Biological Targets for this compound Intervention

While established targets remain important, future research will also focus on validating new or emerging biological targets for which quinoline-2-sulfonamides may serve as effective modulators. Preclinical studies are essential to confirm the therapeutic potential of inhibiting these targets.

Emerging and validated targets for quinoline-sulfonamide derivatives include:

Carbonic Anhydrase (CA) Isoforms: Specifically, the tumor-associated isoforms hCA IX and hCA XII are key targets. mdpi.com These enzymes are involved in regulating pH in the tumor microenvironment and are linked to cancer cell proliferation and survival, making them attractive targets for anticancer therapy. mdpi.comresearchgate.net

Epidermal Growth Factor Receptor (EGFR): A well-established kinase target in oncology. Quinoline-sulfonamide derivatives have been developed as potent EGFR inhibitors, demonstrating significant anti-proliferative activity in cancer cell lines and in vivo tumor models. nih.gov

Pyruvate Kinase M2 (PKM2): A key glycolytic enzyme that is upregulated in many cancers and plays a critical role in tumor metabolism and growth. mdpi.com Quinoline-8-sulfonamide (B86410) derivatives have been identified as modulators of PKM2, reducing intracellular pyruvate levels and cancer cell viability, marking PKM2 as a promising target for this scaffold. mdpi.comnih.gov

Monoamine Oxidases (MAO-A/B) and Cholinesterases (AChE/BChE): As discussed, these are crucial targets in the context of neurodegenerative diseases like Alzheimer's, and the quinoline-sulfonamide scaffold has shown promise for developing dual inhibitors. rsc.org

Tec Family Kinases (ITK/BTK): Recent studies on molecular hybrids of quinoline and sulfonamide have shown potent activity against cell lines with high expression of Interleukin-2-inducible T-cell kinase (ITK) and Bruton's tyrosine kinase (BTK), suggesting these as potential targets for hematological cancers. nih.gov

The preclinical validation of these targets using advanced in vitro and in vivo models will be crucial for advancing the most promising this compound candidates into clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.